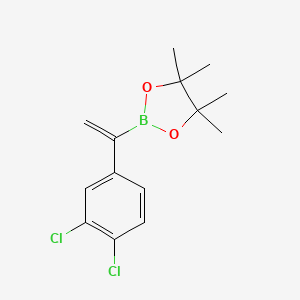

2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17976153

Molecular Formula: C14H17BCl2O2

Molecular Weight: 299.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BCl2O2 |

|---|---|

| Molecular Weight | 299.0 g/mol |

| IUPAC Name | 2-[1-(3,4-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H17BCl2O2/c1-9(10-6-7-11(16)12(17)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3 |

| Standard InChI Key | VZSNQRFRGXTWMC-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=C(C=C2)Cl)Cl |

Introduction

2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized boronic acid derivative widely utilized in synthetic organic chemistry. Its unique molecular structure and reactivity make it a valuable compound in various chemical transformations and industrial applications.

Chemical Identity:

-

Molecular Formula: C15H18BCl2O2

-

Molecular Weight: 310.02 g/mol

-

CAS Number: 75927-49-0

-

IUPAC Name: 2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Structural Features

The compound consists of:

-

A dioxaborolane ring, which is a cyclic boronic ester.

-

A vinyl group attached to the boron atom.

-

A dichlorophenyl moiety, contributing to its electron-withdrawing properties and reactivity.

Table 1: Key Structural Data

| Feature | Description |

|---|---|

| Functional Groups | Boronic ester, vinyl group |

| Substituents | 3,4-dichlorophenyl |

| Bonding Characteristics | Conjugated system with vinyl group |

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions. The general process includes:

-

Preparation of Pinacol Boronic Esters: Reacting boronic acid with pinacol in the presence of an acid catalyst.

-

Vinylation Reaction: Introducing the vinyl group through coupling reactions.

-

Substitution with Dichlorophenyl Group: Achieved via palladium-catalyzed cross-coupling reactions.

Reaction Conditions:

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

-

Solvents: Toluene or tetrahydrofuran (THF)

-

Temperature Range: 50–100°C

-

Yield Optimization: Requires precise control of reaction time and stoichiometry.

Mechanism of Action:

The boronic ester group facilitates nucleophilic attack during cross-coupling reactions, while the dichlorophenyl moiety enhances reaction selectivity by stabilizing intermediates.

Applications

This compound finds extensive applications in:

-

Pharmaceutical Synthesis:

-

Used as an intermediate in the production of active pharmaceutical ingredients (APIs).

-

Facilitates the formation of complex molecular frameworks.

-

-

Material Science:

-

Utilized in the development of advanced polymers and electronic materials.

-

-

Agrochemical Industry:

-

Serves as a precursor for bioactive compounds.

-

Table 3: Applications Overview

| Field | Specific Use |

|---|---|

| Medicinal Chemistry | API synthesis |

| Organic Synthesis | Cross-coupling reactions |

| Material Science | Polymer precursors |

Safety and Handling

As with many boron-containing compounds, proper safety protocols must be followed:

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Measures: Use personal protective equipment (PPE), including gloves and safety goggles.

-

Storage Conditions: Store in a cool, dry place under inert gas to prevent degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume